molecular formula C27H23N3O3S B2443247 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005055-79-7

2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B2443247
CAS RN: 1005055-79-7
M. Wt: 469.56
InChI Key: RGHRGTBKBUTSJT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrrolo[3,4-d]isoxazole ring, a tetrahydrobenzo[b]thiophene ring, and a nitrile group. The presence of these functional groups suggests that the compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d]isoxazole and tetrahydrobenzo[b]thiophene rings. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would be determined by how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-11-13-17(14-12-16)23-22-24(33-30(23)18-7-3-2-4-8-18)26(32)29(25(22)31)27-20(15-28)19-9-5-6-10-21(19)34-27/h2-4,7-8,11-14,22-24H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHRGTBKBUTSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)ON2C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

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